molecular formula C10H18N2O3 B2498324 Tert-butyl 2-oxo-2-(piperazin-1-yl)acetate CAS No. 1909305-39-0

Tert-butyl 2-oxo-2-(piperazin-1-yl)acetate

Cat. No.: B2498324
CAS No.: 1909305-39-0
M. Wt: 214.265
InChI Key: PKZUKQQFALUZMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 2-oxo-2-(piperazin-1-yl)acetate is a valuable piperazine-based synthon designed to accelerate innovation in drug discovery research. The piperazine moiety is a privileged structure in medicinal chemistry, frequently incorporated into biologically active compounds for its positive impact on physicochemical properties and its structural versatility for interacting with target macromolecules . This compound serves as a key synthetic intermediate for the preparation of more complex, target-oriented molecules, facilitating the exploration of new chemical space in research programs. Its reactivity is particularly useful in the synthesis of potential therapeutics, as the piperazine ring is a common feature in drugs targeting various disease mechanisms . The tert-butyl ester and carbonyl groups provide reactive handles for further synthetic elaboration, making this reagent a versatile building block for constructing compound libraries. All products are intended for research and development purposes in a laboratory setting only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 2-oxo-2-piperazin-1-ylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O3/c1-10(2,3)15-9(14)8(13)12-6-4-11-5-7-12/h11H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKZUKQQFALUZMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(=O)N1CCNCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformation Pathways of Tert Butyl 2 Oxo 2 Piperazin 1 Yl Acetate

Reactivity of the Ester Functional Group

The ester functional group in tert-butyl 2-oxo-2-(piperazin-1-yl)acetate is a key site for chemical modification. Its reactivity is influenced by the bulky tert-butyl group, which imparts significant steric hindrance.

Ester hydrolysis is the cleavage of an ester bond by water to yield a carboxylic acid and an alcohol. libretexts.org This reaction can be catalyzed by either acid or base. libretexts.orgpearson.com In the case of tert-butyl esters, acid-catalyzed hydrolysis is the predominant pathway. The reaction begins with the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon for nucleophilic attack by water. pearson.comacsgcipr.org

Conversely, tert-butyl esters are notably resistant to base-catalyzed hydrolysis (saponification) under standard conditions. arkat-usa.org The significant steric hindrance provided by the tert-butyl group prevents the effective approach of the hydroxide (B78521) nucleophile to the carbonyl carbon. arkat-usa.org

Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. wikipedia.org This reaction can be catalyzed by acids, bases, or enzymes. wikipedia.orgnih.gov For tert-butyl esters, transesterification can be achieved, often using alkali metal alkoxides, to form different esters. researchgate.net However, like hydrolysis, the reaction is often slower compared to less hindered esters like methyl or ethyl esters.

Table 1: General Reactions of the Ester Functional Group
Reaction TypeCatalyst/ReagentsProductsGeneral Applicability to Tert-butyl Esters
Acid-Catalyzed HydrolysisH₂O, Strong Acid (e.g., H₂SO₄, HCl)Carboxylic Acid + Tert-butanol (B103910)Common and effective method for deprotection. pearson.comacsgcipr.org
Base-Catalyzed Hydrolysis (Saponification)Aqueous Base (e.g., NaOH, KOH)Carboxylate Salt + Tert-butanolGenerally very slow and inefficient due to steric hindrance. arkat-usa.org
TransesterificationAlcohol (R'-OH), Acid or Base CatalystNew Ester (R-COOR') + Tert-butanolFeasible, but may require specific catalysts or conditions to overcome steric hindrance. researchgate.net

Transformations Involving the Piperazine (B1678402) Ring and Carbonyl Moiety

The piperazine ring contains a secondary amine, which is a potent nucleophile, while the adjacent α-keto group is an electrophilic center.

The unsubstituted secondary amine on the piperazine ring is readily susceptible to electrophilic attack. N-alkylation can be achieved using various alkylating agents, such as alkyl halides, in the presence of a base to neutralize the acid formed during the reaction. researchgate.netnih.gov Direct alkylation of piperazine can sometimes lead to mixtures of mono- and di-substituted products, though reaction conditions can be optimized for mono-alkylation. google.comresearchgate.net Another effective method is reductive amination, which involves reacting the amine with an aldehyde or ketone in the presence of a reducing agent. nih.gov

N-acylation involves the reaction of the piperazine nitrogen with an acylating agent like an acyl chloride, anhydride, or an activated ester. rsc.orgnih.gov This reaction is typically high-yielding and is a common method for introducing amide functionalities. To ensure mono-acylation, it is often strategic to use a protected piperazine derivative, such as N-Boc-piperazine, perform the acylation, and then deprotect. nih.govijprajournal.com

Table 2: Representative N-Substitution Reactions on the Piperazine Ring
Reaction TypeReagentsProduct TypeReference Example
N-AlkylationAlkyl Halide (R-X), Base (e.g., K₂CO₃)N-Alkyl PiperazineAlkylation of N-acetylpiperazine followed by hydrolysis. researchgate.net
Reductive AminationAldehyde/Ketone (RCHO/RCOR'), Reducing Agent (e.g., NaBH(OAc)₃)N-Alkyl PiperazineReaction of a secondary amine with a Boc-protected piperidinyl aldehyde. nih.gov
N-AcylationAcyl Chloride (RCOCl) or Anhydride ((RCO)₂O), BaseN-Acyl Piperazine (Amide)CDI-mediated monoacylation of symmetrical diamines. rsc.org

The name "this compound" indicates the presence of an α-keto group adjacent to the amide nitrogen of the piperazine ring, forming an α-keto amide moiety. This ketone carbonyl is electrophilic and can undergo a variety of nucleophilic addition reactions. It can react with nucleophiles such as organometallic reagents (e.g., Grignard reagents) to form tertiary alcohols or be reduced by agents like sodium borohydride (B1222165) to yield α-hydroxy amides. Condensation reactions with amine derivatives can also occur, for example, reacting with hydroxylamine (B1172632) to form an oxime. maynoothuniversity.ie The reactivity of α-keto esters and amides is a well-established area of organic synthesis, providing routes to various heterocyclic structures and other complex molecules. maynoothuniversity.ieacs.orgresearchgate.net

Deprotection Chemistry of the Tertiary Butyl Ester

The tert-butyl ester is predominantly used as a protecting group for carboxylic acids due to its stability under many reaction conditions and its selective removal under acidic conditions. thieme.de

The cleavage of a tert-butyl ester in the presence of acid is a cornerstone of protecting group chemistry. acsgcipr.org The mechanism proceeds through protonation of either the ether or carbonyl oxygen of the ester, followed by the elimination of a highly stable tertiary carbocation (the tert-butyl cation). pearson.comstackexchange.com This cation is then typically quenched by deprotonation to form isobutene gas or trapped by a nucleophile. stackexchange.comechemi.com

A wide array of acidic conditions can be employed for this transformation, ranging from strong Brønsted acids like trifluoroacetic acid (TFA) and hydrochloric acid (HCl) to Lewis acids such as zinc bromide (ZnBr₂). acsgcipr.orgresearchgate.netresearchgate.net The choice of reagent allows for tuning the reaction conditions to be compatible with other acid-sensitive functional groups that may be present in the molecule. semanticscholar.orgnih.gov For instance, ZnBr₂ is noted for its ability to chemoselectively cleave tert-butyl esters in the presence of certain other acid-labile groups. researchgate.netresearchgate.netnih.govnih.gov

Table 3: Common Conditions for Acid-Mediated Deprotection of Tert-butyl Esters
Acidic ReagentTypical SolventKey FeaturesReferences
Trifluoroacetic Acid (TFA)Dichloromethane (B109758) (DCM) or neatHighly effective, volatile, allows for easy workup. Byproducts include isobutene. stackexchange.comechemi.comnih.gov stackexchange.comechemi.comnih.gov
Hydrochloric Acid (HCl)Dioxane, Diethyl Ether, Acetic AcidCommon, inexpensive, and potent reagent. acsgcipr.org acsgcipr.org
Sulfuric Acid (H₂SO₄)Water, DioxaneStrong, non-volatile acid catalyst. acsgcipr.org acsgcipr.org
Formic AcidNeatMilder conditions, suitable for sensitive substrates like β-lactams. acsgcipr.org acsgcipr.org
Zinc Bromide (ZnBr₂)Dichloromethane (DCM)Mild Lewis acid, offers chemoselectivity in the presence of other acid-labile groups. researchgate.netresearchgate.netnih.gov researchgate.netresearchgate.netnih.gov

Orthogonality with Other Protecting Groups

In the multistep synthesis of complex molecules, the concept of orthogonal protection is paramount. This strategy allows for the selective removal of one protecting group in the presence of others, enabling the sequential modification of different functional sites within a molecule. The tert-butyl ester in "this compound" is an acid-labile protecting group, which forms the basis of its orthogonality with several other classes of protecting groups commonly used for amines, such as the piperazine nitrogen in the core structure.

The stability of the tert-butyl ester under conditions used to remove other protecting groups, and vice versa, allows for a high degree of synthetic flexibility. This section will explore the orthogonality of the tert-butyl ester group of this compound with base-labile and hydrogenolysis-labile protecting groups. The inherent stability of the piperazine amide bond under a range of acidic and basic conditions is a key factor in the successful application of these orthogonal strategies. nih.gov

Orthogonality with Base-Labile Protecting Groups (e.g., Fmoc)

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a widely used base-labile protecting group for amines. Its removal is typically achieved by treatment with a mild base, most commonly a solution of piperidine (B6355638) in an organic solvent like N,N-dimethylformamide (DMF). researchgate.net

Selective Fmoc Deprotection: The tert-butyl ester of this compound is stable under the basic conditions required for Fmoc group removal. nih.gov For instance, treatment with 20% piperidine in DMF effectively cleaves the Fmoc group from a protected piperazine nitrogen without affecting the tert-butyl ester. researchgate.net Alternative reagents for Fmoc deprotection, such as a combination of piperazine and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), have also been shown to be effective and would be compatible with the tert-butyl ester. rsc.orglookchem.comrsc.org This orthogonality is crucial in synthetic schemes where the piperazine amine needs to be unmasked for further reaction while preserving the carboxylic acid as its tert-butyl ester.

Selective tert-Butyl Ester Deprotection: Conversely, the Fmoc group is stable to the acidic conditions used to cleave the tert-butyl ester. Treatment with strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (DCM) will selectively deprotect the carboxylic acid, leaving the Fmoc-protected piperazine amine intact. organic-chemistry.org

Orthogonality with Protecting Groups Cleaved by Hydrogenolysis (e.g., Cbz and Benzyl)

The carboxybenzyl (Cbz or Z) and benzyl (B1604629) (Bn) groups are common protecting groups for amines that are readily cleaved by catalytic hydrogenolysis. This deprotection method involves reaction with hydrogen gas in the presence of a metal catalyst, typically palladium on carbon (Pd/C). researchgate.netorganic-chemistry.org

Selective Cbz/Benzyl Deprotection: The tert-butyl ester is completely stable to the neutral conditions of catalytic hydrogenolysis. researchgate.net Therefore, a Cbz or Bn group on the piperazine nitrogen can be selectively removed by hydrogenation (e.g., H₂, Pd/C in methanol (B129727) or ethanol) without cleavage of the tert-butyl ester. researchgate.netresearchgate.net This allows for the liberation of the piperazine amine for subsequent reactions while the carboxylic acid moiety remains protected.

Selective tert-Butyl Ester Deprotection: The Cbz and Benzyl groups are generally stable to the acidic conditions required for tert-butyl ester cleavage. organic-chemistry.org For example, treatment with TFA in DCM will remove the tert-butyl ester, leaving the Cbz or Bn protected piperazine unaffected. This allows for the selective deprotection of the carboxylic acid in the presence of these hydrogenolysis-labile groups.

The table below summarizes the orthogonal relationship between the tert-butyl ester and other common amine protecting groups that could be employed on the piperazine moiety of the title compound.

Protecting Group on Piperazine NitrogenDeprotection Reagent/ConditionsEffect on tert-Butyl EsterOrthogonal
Fmoc (9-fluorenylmethyloxycarbonyl)20% Piperidine in DMFStableYes
Cbz (Carboxybenzyl)H₂, Pd/C, MethanolStableYes
Bn (Benzyl)H₂, Pd/C, MethanolStableYes
Self-Reference: tert-Butyl EsterTrifluoroacetic Acid (TFA) in Dichloromethane (DCM)CleavedN/A

Strategic Role As a Building Block in Complex Molecular Architectures

Utility in the Synthesis of Heterocyclic Compounds

The piperazine (B1678402) ring is a prevalent scaffold in a vast array of biologically active heterocyclic compounds. Tert-butyl 2-oxo-2-(piperazin-1-yl)acetate serves as a key intermediate for introducing the piperazine motif, which is known to enhance pharmacological properties such as aqueous solubility and membrane permeability. indibloghub.com

One notable application is in the synthesis of pyrazolo[1,5-a]pyrimidines, a class of compounds recognized for their potent activity as protein kinase inhibitors. researchgate.net The synthesis of these complex heterocyclic systems often involves the condensation of a substituted aminopyrazole with a β-ketoester or an equivalent synthon. While direct use of this compound in these syntheses is not extensively documented in publicly available literature, its structural analogue, N-Boc piperazine, is a common precursor. mdpi.com The this compound molecule provides a ready-made acylpiperazine fragment that can be incorporated into the pyrazolo[1,5-a]pyrimidine (B1248293) core. For instance, in the development of selective PI3Kδ inhibitors, various N-substituted piperazines are crucial for the final activity of the molecule. nih.gov The tert-butyl ester group in the title compound offers a protected carboxylic acid functionality that can be deprotected in later synthetic steps to allow for further molecular elaboration.

The general synthetic strategies towards pyrazolo[1,5-a]pyrimidines often involve cyclization and condensation reactions where the piperazine moiety can be introduced via nucleophilic substitution. researchgate.net The presence of the oxoacetate group in this compound provides a reactive handle for such transformations.

Heterocyclic CoreKey Synthetic StrategyRole of Piperazine Moiety
Pyrazolo[1,5-a]pyrimidineCyclocondensation of aminopyrazoles with β-dicarbonyl compoundsIntroduction of a key pharmacophoric element
QuinazolinoneMulti-step synthesis involving chloroacetylated piperazine intermediatesCore structural component for biological activity
Imidazo[1,2-b]pyridazineReaction of a chloro-substituted imidazopyridazine with piperazineLinker to sulfonamide or amide derivatives

Development of Scaffolds for Drug Discovery and Medicinal Chemistry

The piperazine scaffold is considered a "privileged structure" in medicinal chemistry due to its frequent appearance in a wide range of therapeutic agents, including antipsychotics, antidepressants, and anticancer drugs. indibloghub.comresearchgate.net this compound provides a versatile platform for the construction of novel drug candidates.

Pharmacophore modeling is a crucial aspect of modern drug design, aiming to identify the essential structural features required for a molecule to interact with a specific biological target. The piperazine ring often serves as a central scaffold to which various pharmacophoric elements can be attached in a defined spatial orientation. mdpi.com

In the design of kinase inhibitors, for instance, the piperazine moiety can act as a linker connecting different recognition elements of the inhibitor, or it can directly interact with the protein. nih.gov The design of novel CDK2 type II inhibitors has utilized a hybridization strategy involving benzofuran (B130515) and piperazine as privileged building blocks. researchgate.net While not explicitly mentioning this compound, the synthesis of such inhibitors often involves N-acylated piperazine derivatives. nih.gov The title compound, with its pre-acylated piperazine ring, is a readily available starting material for such synthetic routes. The tert-butyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with other fragments to generate a library of potential inhibitors.

This compound serves as a precursor to a variety of bioactive molecules. Its protected carboxylic acid function allows for selective reactions at the second nitrogen atom of the piperazine ring. This is particularly useful in multi-step syntheses where controlled functionalization is required. indibloghub.com

A significant area of application is in the development of kinase inhibitors. Many kinase inhibitors feature a piperazine ring as a key structural component. mdpi.com For example, in the synthesis of PI3Kα and PI3Kδ inhibitors, piperidine (B6355638) and piperazine derivatives are introduced to modulate the activity and selectivity of the final compounds. nih.govresearchgate.net The synthesis of these complex molecules often involves the coupling of a piperazine-containing fragment with a heterocyclic core. This compound can be readily modified to generate such fragments.

Bioactive Molecule ClassTherapeutic TargetRole of Piperazine Scaffold
Kinase InhibitorsPI3Kδ, CDK2, EGFRCore scaffold, linker, solubility enhancer
AntipsychoticsDopamine and Serotonin ReceptorsKey pharmacophoric element
AntidepressantsSerotonin ReceptorsCore structural component

Potential in Materials Science and Industrial Applications

While the primary focus of research on this compound has been in the pharmaceutical sector, its chemical properties suggest potential applications in materials science and other industrial areas.

The presence of two reactive nitrogen atoms in the piperazine ring makes it a suitable monomer or cross-linking agent for the synthesis of polymers. Piperazine-based polymers have been investigated for various applications, including as antimicrobial materials. semanticscholar.org The functionalization of polymers with piperazine derivatives can impart desirable properties such as improved thermal stability, altered solubility, and the introduction of reactive sites for further modification. rsc.orgacs.org this compound, with its protected carboxylic acid group, could be incorporated into a polymer backbone. Subsequent deprotection of the tert-butyl group would yield a polymer with pendant carboxylic acid functionalities, which could be used for applications such as ion-exchange resins or for grafting other molecules.

Advanced Characterization and Structural Elucidation Studies

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules in solution.

¹H NMR spectroscopy would be used to identify the number of chemically distinct protons, their local electronic environment, and their proximity to other protons. For Tert-butyl 2-oxo-2-(piperazin-1-yl)acetate, one would expect to observe distinct signals for the tert-butyl group protons and the protons on the piperazine (B1678402) ring. The chemical shifts (δ) and coupling constants (J) would provide definitive information about the molecular framework.

¹³C NMR spectroscopy provides information on the different carbon environments within the molecule. Signals corresponding to the carbonyl carbons of the ester and amide, the quaternary and methyl carbons of the tert-butyl group, and the carbons of the piperazine ring would be expected at characteristic chemical shifts.

A detailed analysis would require specific peak data (chemical shift, integration, multiplicity) which is not currently available in scientific publications.

Mass Spectrometry (MS and LCMS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

High-resolution mass spectrometry (HRMS) would be employed to determine the exact molecular weight of this compound, allowing for the confirmation of its elemental composition.

Liquid Chromatography-Mass Spectrometry (LC-MS) would couple the separation power of HPLC with the detection capabilities of mass spectrometry to analyze the compound's purity and study its fragmentation. The fragmentation pattern would be crucial for confirming the connectivity of the tert-butyl acetate (B1210297) and piperazine moieties.

Specific m/z values for the molecular ion and key fragments are necessary for a complete analysis but are not documented in the available literature.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands for:

C=O stretching vibrations for the ester and amide carbonyl groups.

C-O stretching for the ester group.

C-N stretching for the piperazine ring.

C-H stretching and bending vibrations for the alkyl groups.

The precise wavenumbers (cm⁻¹) of these vibrations would confirm the presence of these functional groups, but specific spectral data is unavailable.

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide precise information on:

Bond lengths, bond angles, and torsion angles.

The conformation of the piperazine ring (e.g., chair, boat).

The crystal packing and any intermolecular interactions, such as hydrogen bonds or van der Waals forces, that stabilize the solid-state structure.

This data is crucial for understanding the compound's solid-state properties, but no crystallographic studies for this specific molecule have been published.

Chromatographic Techniques for Reaction Monitoring and Purity Assessment (TLC, GC, HPLC)

Chromatographic methods are essential for monitoring the progress of chemical reactions and assessing the purity of the final product.

Thin-Layer Chromatography (TLC) would be used as a rapid, qualitative method to monitor the conversion of starting materials to the product.

Gas Chromatography (GC) , if the compound is sufficiently volatile and thermally stable, could be used for purity analysis.

High-Performance Liquid Chromatography (HPLC) is the most common method for quantitative purity assessment of non-volatile compounds like this one. A validated HPLC method would establish the compound's purity profile by separating it from any impurities or unreacted starting materials.

Specific parameters for these chromatographic methods (e.g., mobile phase composition, column type, retention time) have not been reported in scientific literature.

Computational Chemistry and Theoretical Investigations

Molecular Mechanics and Conformational Analysis

The conformational landscape of Tert-butyl 2-oxo-2-(piperazin-1-yl)acetate is primarily dictated by the flexibility of the piperazine (B1678402) ring and the rotational barrier around the amide bond. The piperazine ring, similar to cyclohexane, can adopt several conformations, including the low-energy chair form and higher-energy boat and twist-boat forms. nih.gov For N-substituted piperazines, the substituent's nature and size can influence the ring's conformational equilibrium. researchgate.net

The presence of the N-acyl group (tert-butyl 2-oxo-2-yl) introduces a partial double bond character to the C-N bond, leading to hindered rotation and the possibility of distinct rotamers. nih.gov This restricted rotation, combined with the piperazine ring's inversion, results in a complex conformational space. rsc.org Temperature-dependent NMR spectroscopy studies on related N-acylated piperazines have shown that the energy barriers for these conformational changes can be determined. rsc.org

In the case of 2-substituted piperazines, the substituent has been found to prefer an axial orientation, which can be further stabilized by intramolecular hydrogen bonding. nih.gov While this compound is a 1-substituted piperazine, the principles of conformational analysis suggest that both axial and equatorial N-H conformations of the piperazine ring are possible, with the bulky tert-butylglyoxyl group likely influencing the preferred geometry to minimize steric hindrance. Molecular mechanics calculations can be employed to map the potential energy surface and identify the most stable conformers of the molecule.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, providing insights into potential ligand-target interactions. nih.gov The piperazine moiety is a common scaffold in medicinal chemistry and is known to participate in various interactions with biological targets. researchgate.net The nitrogen atoms of the piperazine ring can act as hydrogen bond acceptors, while the N-H group can serve as a hydrogen bond donor. ed.ac.uk

In docking studies of piperazine-containing compounds, the piperazine ring often anchors the ligand in the binding pocket through hydrogen bonds and hydrophobic interactions. indexcopernicus.comnih.gov For this compound, the carbonyl oxygen of the acetate (B1210297) group and the piperazine nitrogens are potential hydrogen bond acceptors. The bulky tert-butyl group can engage in hydrophobic interactions within the receptor's binding site. Molecular docking simulations could be used to screen potential protein targets and to hypothesize the binding mode of this compound. researchgate.net

Following docking, molecular dynamics (MD) simulations can be performed to assess the stability of the predicted ligand-receptor complex over time. researchgate.netmdpi.com MD simulations provide a dynamic view of the interactions and can help refine the binding pose obtained from docking. nih.gov These simulations can reveal the flexibility of the ligand and the protein, as well as the role of solvent molecules in the binding process.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that correlates the chemical structure of a series of compounds with their biological activity. nih.gov For piperazine derivatives, QSAR studies have been successfully applied to understand the structural requirements for various pharmacological effects, such as antihistamine, antibradykinin, and antidepressant activities. nih.govnih.gov

In a typical QSAR study, molecular descriptors are calculated for a set of compounds with known activities. These descriptors can be categorized as electronic, steric, hydrophobic, or topological. Statistical methods are then used to build a mathematical model that relates these descriptors to the biological activity. For piperazine derivatives, descriptors such as dipole moment, steric parameters, and specific atom-type counts have been found to be important for their activity. nih.gov

While a specific QSAR model for this compound is not available without a defined biological activity and a dataset of related compounds, the principles of QSAR could be applied to a series of its analogs to guide the design of more potent compounds. researchgate.netresearchgate.net Both 2D-QSAR and 3D-QSAR methods, like Comparative Molecular Field Analysis (CoMFA), could be employed to develop predictive models. nih.gov

Prediction of Molecular Descriptors (e.g., Topological Polar Surface Area, Lipophilicity)

Molecular descriptors are numerical values that encode information about the chemical structure of a molecule. They are widely used in computational chemistry and drug discovery to predict physicochemical properties and biological activities. nih.gov

Topological Polar Surface Area (TPSA) is a descriptor that quantifies the polar surface area of a molecule, which is related to its ability to permeate cell membranes. wikipedia.orgopeneducationalberta.ca TPSA is calculated as the sum of the surface areas of polar atoms (usually oxygen and nitrogen) in a molecule. taylorandfrancis.comtaylorandfrancis.com Molecules with a lower TPSA are generally more likely to cross the blood-brain barrier. wikipedia.org The TPSA of a molecule can be readily calculated using various software programs. For piperazine derivatives, TPSA values can vary depending on the substituents. researchgate.net

Lipophilicity , often expressed as the logarithm of the octanol-water partition coefficient (logP), is a measure of a compound's solubility in lipids versus water. mdpi.com It is a crucial parameter in drug design as it affects absorption, distribution, metabolism, and excretion (ADME) properties. mdpi.com The lipophilicity of piperazine derivatives can be determined experimentally or predicted using computational methods. researchgate.netnih.gov

Below is an interactive table of predicted molecular descriptors for this compound and related compounds.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Predicted LogPPredicted TPSA (Ų)
This compoundC10H18N2O3214.260.560.5
PiperazineC4H10N286.14-1.524.1
N-AcetylpiperazineC6H12N2O128.17-0.832.3

Note: The predicted values in this table are estimations from computational models and may vary depending on the algorithm used.

Hydrogen Bonding Network Analysis

The ability of a molecule to form hydrogen bonds is critical for its interactions with biological macromolecules and for its crystal packing. acs.org this compound has several potential hydrogen bond donors and acceptors. The piperazine ring contains a secondary amine (N-H) group, which can act as a hydrogen bond donor. The two nitrogen atoms of the piperazine ring and the two oxygen atoms of the acetate group can all act as hydrogen bond acceptors. researchgate.netresearchgate.net

In the solid state, piperazine itself forms hydrogen-bonded chains. ed.ac.uk The introduction of substituents on the piperazine ring can modify these hydrogen bonding patterns. nih.gov An analysis of the crystal structure of this compound, if available, would reveal the specific hydrogen bonding network in the solid state. In the absence of a crystal structure, computational methods can be used to predict likely hydrogen bonding interactions, both intramolecularly and with surrounding solvent molecules or a protein binding site.

Q & A

Q. What are the optimal synthetic routes for preparing tert-butyl 2-oxo-2-(piperazin-1-yl)acetate, and how do reaction conditions influence yield?

The synthesis typically involves coupling tert-butyl esters with piperazine derivatives. A common method includes:

  • Step 1 : Activation of the carboxyl group (e.g., via chloroacetylation) followed by nucleophilic substitution with piperazine.
  • Step 2 : Protection/deprotection strategies for sensitive functional groups (e.g., tert-butyloxycarbonyl [Boc] groups, as seen in related piperazine derivatives) .
    Key Variables :
  • Temperature : Higher temperatures (>80°C) may accelerate coupling but risk Boc group cleavage.
  • Catalysts : Use of potassium carbonate (K₂CO₃) or triethylamine (TEA) for deprotonation improves nucleophilic reactivity .
  • Solvent : Polar aprotic solvents (e.g., DMF, dichloromethane) enhance solubility of intermediates .
    Yield Optimization : Pilot reactions under inert atmospheres (N₂/Ar) reduce side reactions, with yields averaging 48–65% for analogous compounds .

Q. How can researchers characterize this compound using spectroscopic and chromatographic methods?

Primary Techniques :

  • NMR : ¹H and ¹³C NMR confirm the tert-butyl group (δ ~1.4 ppm for C(CH₃)₃) and piperazine NH signals (δ ~2.8–3.5 ppm) .
  • LC-MS : High-resolution mass spectrometry (HRMS) validates molecular weight (C₁₀H₁₉N₂O₃; theoretical MW: 215.14 g/mol).
  • HPLC : Reverse-phase HPLC with C18 columns (acetonitrile/water gradient) assesses purity (>95% for research-grade material) .
    Challenges :
  • Hygroscopicity : The compound may absorb moisture, requiring dry sample preparation under inert conditions .

Q. What are the stability and storage requirements for this compound in laboratory settings?

Stability Profile :

  • Thermal Stability : Decomposition observed above 100°C; store at 2–8°C in sealed containers .
  • Light Sensitivity : Prolonged UV exposure degrades the ester moiety; use amber vials for long-term storage .
    Storage Recommendations :
  • Short-term : Desiccated at room temperature (≤25°C) with silica gel packs.
  • Long-term : –20°C under nitrogen atmosphere to prevent hydrolysis .

Advanced Research Questions

Q. How can researchers address contradictions in spectroscopic data for this compound derivatives?

Case Study : Discrepancies in ¹H NMR signals for piperazine protons (e.g., splitting vs. broad singlets) may arise from:

  • Tautomerism : Keto-enol tautomerism in the 2-oxoacetate group alters proton environments .
  • Solvent Effects : Deuterated DMSO vs. CDCl₃ can shift NH proton signals due to hydrogen bonding .
    Resolution Strategies :
  • Variable Temperature (VT) NMR : Identifies dynamic equilibria (e.g., rotamers) by analyzing signal coalescence at elevated temperatures .
  • 2D NMR (COSY, HSQC) : Assigns coupling patterns and resolves overlapping peaks .

Q. What strategies mitigate side reactions during functionalization of this compound?

Common Side Reactions :

  • Ester Hydrolysis : Acidic/basic conditions cleave the tert-butyl group. Use pH-controlled buffers (pH 6–8) during derivatization .
  • Piperazine Ring Oxidation : Avoid strong oxidizers (e.g., MnO₂); instead, employ catalytic hydrogenation for reductions .
    Case Example :
  • Amide Bond Formation : Activate the carboxylate with HATU/DIPEA to minimize racemization, achieving >90% selectivity .

Q. How can computational modeling guide the design of this compound-based probes for biological targets?

Methods :

  • Docking Studies : Simulate interactions with piperazine-binding receptors (e.g., serotonin or dopamine receptors) using AutoDock Vina .
  • DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to optimize reactivity for photoaffinity labeling .
    Validation :
  • Correlate computed binding energies (ΔG) with experimental IC₅₀ values from enzyme inhibition assays .

Data Analysis and Methodological Challenges

Q. What analytical workflows are recommended for detecting impurities in this compound batches?

Impurity Profiling :

  • HPLC-UV/ELSD : Detect unreacted starting materials (e.g., tert-butyl chloroacetate) and hydrolyzed byproducts .
  • LC-HRMS : Identify trace impurities (<0.1%) via exact mass matching (e.g., [M+H]+ ions for degradation products) .
    Reference Standards : Use EP/USP-grade impurities (e.g., hydrolyzed acetic acid derivatives) for quantification .

Q. How do researchers reconcile discrepancies between theoretical and experimental solubility data for this compound?

Factors Influencing Solubility :

  • Polymorphism : Crystalline vs. amorphous forms exhibit differing solubility profiles. Characterize via XRPD .
  • pH-Dependent Solubility : The piperazine group’s pKa (~9.5) increases solubility in acidic buffers (pH 4–6) .
    Experimental Adjustments :
  • Use biorelevant media (e.g., FaSSIF/FeSSIF) for pharmacokinetic studies instead of pure aqueous systems .

Q. What are the limitations of current toxicity and ecotoxicity data for this compound, and how can they be addressed?

Data Gaps :

  • Acute Toxicity : No LD₅₀ values reported; preliminary assays suggest low acute toxicity (similar to piperazine derivatives) .
  • Ecotoxicity : Unknown biodegradation half-life; recommend OECD 301F testing for mineralization rates .
    Risk Mitigation :
  • Follow GLPs for in vitro mutagenicity (Ames test) and aquatic toxicity (Daphnia magna) studies .

Q. How can researchers leverage this compound as a building block for spirocyclic or macrocyclic compounds?

Synthetic Applications :

  • Spirocyclization : React with aldehydes/ketones under Mitsunobu conditions to form spirooxindoles .
  • Macrocyclization : Employ CuAAC "click" chemistry with alkyne-functionalized linkers for 16–24-membered rings .
    Case Study : A 2012 Acta Cryst. report used similar acetates to synthesize spiropiperazine derivatives with crystallographically confirmed structures .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.